molecular formula C10H14N2O3 B1146880 tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate CAS No. 150767-01-4

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate

Cat. No.: B1146880
CAS No.: 150767-01-4
M. Wt: 210.22976
InChI Key:
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Description

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound is part of the hydrazinecarboxylate family and features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

The synthesis of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate typically involves the reaction of tert-butyl hydrazinecarboxylate with furan-3-carbaldehyde . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving hydrazine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic amino acid residues, while the hydrazone moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate can be compared with other similar compounds, such as:

    tert-Butyl 2-(pyridin-3-ylmethylene)hydrazinecarboxylate: This compound features a pyridine ring instead of a furan ring, which can affect its electronic properties and reactivity.

    tert-Butyl 2-(thiophen-3-ylmethylene)hydrazinecarboxylate: This compound contains a thiophene ring, which is more electron-rich than the furan ring and can undergo different types of chemical reactions.

    tert-Butyl 2-(benzylidene)hydrazinecarboxylate: This compound has a benzene ring, which provides greater stability and different reactivity compared to the furan ring.

Properties

IUPAC Name

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-7H,1-3H3,(H,12,13)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKOWOFNGIUJBJ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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